2-クロロ-5-メトキシベンゾイミダゾール

概要

説明

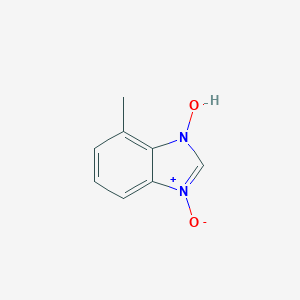

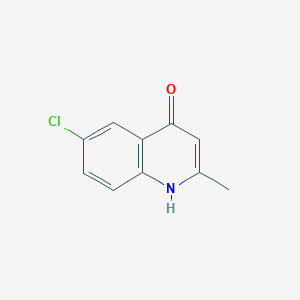

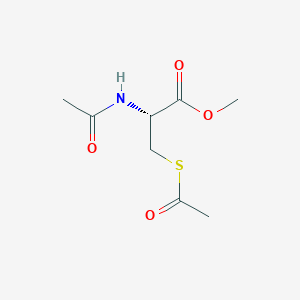

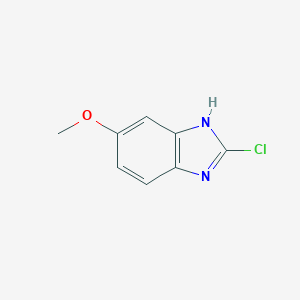

2-Chloro-5-methoxybenzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by a benzene ring fused to an imidazole ring and substituted with a chloro group at the second position and a methoxy group at the fifth position. Benzimidazoles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of starting materials such as chloroacetic acid, aromatic aldehydes, and aromatic diamines. In the synthesis of novel unsymmetric bisbenzimidazoles, chloroacetic acid and p-hydroxyl aromatic aldehydes were used as starting materials, leading to the formation of aryloxyacetic acid intermediates, which were then converted into the target bisbenzimidazole molecules . Similarly, methoxy-substituted 2-hydroxyphenylbenzimidazole isomers were synthesized in short steps, indicating the versatility of the benzimidazole core in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of substituents that can significantly influence the compound's properties and interactions. For instance, the presence of a methoxy group can affect the molecule's electronic distribution and hydrogen bonding capabilities . The crystal structure of related compounds, such as 3-chloro-N'-(2-hydroxy-5-methoxybenzylidene)benzohydrazide, provides insights into the spatial arrangement and potential intermolecular interactions of these molecules .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including cyclization and substitution, to form a wide array of heterocyclic compounds. For example, 2-aminobenzimidazole reacts with α,β-unsaturated carboxylic acid derivatives to yield pyrimido[1,2-a]benzimidazolones, demonstrating the reactivity of the benzimidazole moiety . The reactivity can be further tailored by introducing different substituents, such as chloro and methoxy groups, which can influence the outcome of the reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-5-methoxybenzimidazole and its derivatives are influenced by the substituents attached to the benzimidazole core. The introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and fluorescence properties. For instance, the ESIPT (excited-state intramolecular proton transfer) emission behavior of methoxy-substituted benzimidazole isomers is solvent-dependent and is influenced by intramolecular hydrogen bonding interactions . Additionally, the presence of a chloro group can enhance the lipophilic character of the molecule, which may affect its biological activity and interaction with biological targets .

科学的研究の応用

有機化合物の合成

“2-クロロ-5-メトキシベンゾイミダゾール”は、様々な他の化合物の合成に使用される有機化合物です .

腐食防止剤

“2-クロロ-5-メトキシベンゾイミダゾール”などのベンゾイミダゾール化合物は、最近の研究で腐食防止剤としての役割が注目されています . これらは、非常に攻撃的な腐食性の酸性媒体中で金属を腐食から保護するのに効果的です .

電気化学的研究

ベンゾイミダゾール化合物は、電気化学的研究にも使用されています . これらの研究は、化合物の構造、実験条件、および提案されたメカニズムを理解するのに役立ちます .

量子論的検討

量子論的検討では、ベンゾイミダゾール化合物を用いて、阻害特性を持つ化合物の構造を予測します . これにより、所望の特性を持つ新しい化合物を開発することができます。

複雑な化合物の合成

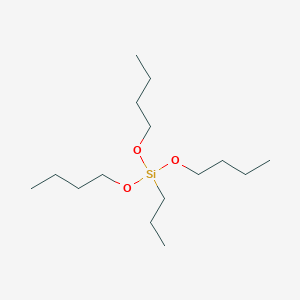

“2-クロロ-5-メトキシベンゾイミダゾール”は、複雑な化合物の合成に使用できます . たとえば、tris [μ-1,2-ビス (ジフェニルホスフィノ)エタン]-1:2κ 2P: P′ ;1:3κ 2P: P′ ;2:3κ 2P: P′ -di-μ-ブロミド-1:2κ 4 Br:Br-ブロミド-3κBr-トリコッパー (I) アセトンヘミソルベートの合成に使用されています .

結晶成長と構造

ベンゾイミダゾール化合物は、結晶成長と構造の研究に使用されています . これらの研究は、結晶の特性と、さまざまな用途のためにどのように操作できるかを理解するのに役立ちます。

作用機序

Target of Action

2-Chloro-5-methoxybenzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse anticancer activities The anticancer activity of benzimidazoles is influenced by the substitution pattern around the nucleus, with the linker group and substitutions at N-1, C-2, C-5, and C-6 positions contributing significantly .

Mode of Action

Benzimidazoles, in general, are known to interact with eukaryotic cytoskeletal protein, tubulin . This interaction can lead to changes in cell division and growth, particularly in cancer cells .

Biochemical Pathways

Given its structural similarity to other benzimidazoles, it may influence pathways related to cell division and growth, particularly in cancer cells .

Pharmacokinetics

The molecular weight of 18261 suggests that it may have suitable properties for bioavailability.

Result of Action

Given its structural similarity to other benzimidazoles, it may have potential anticancer effects .

Safety and Hazards

The safety data sheet for 2-Chloro-5-methoxybenzimidazole suggests that it should be handled with care. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

While specific future directions for 2-Chloro-5-methoxybenzimidazole are not available, benzimidazole and its derivatives are recognized as potent scaffolds in the pharmaceutical industry. Diverse synthetic pathways have been developed to prepare its functionalized derivatives . The future of benzimidazoles will involve developments in multivariable MOFs, where the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

特性

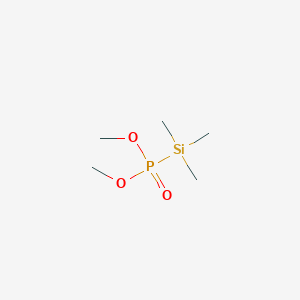

IUPAC Name |

2-chloro-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDGYQOERIOABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

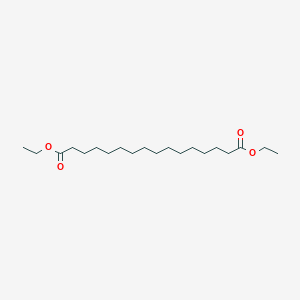

COC1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333915 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15965-54-5 | |

| Record name | 2-Chloro-5-methoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)